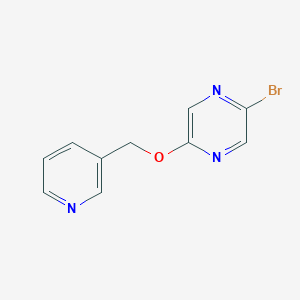

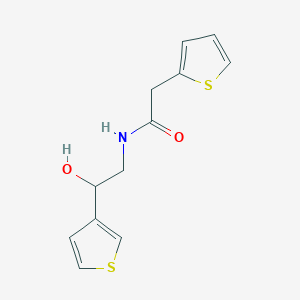

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide” appears to be an organic compound containing two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom. The compound also contains an acetamide group (CH3CONH2), which is derived from acetic acid by substitution of a hydroxyl group (-OH) with an amide group (-NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate thiophene derivatives with a suitable acetamide derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis route.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the thiophene rings and the acetamide group in the molecule. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich thiophene rings and the polar acetamide group. It might undergo reactions typical for these functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups might make it somewhat soluble in polar solvents.Applications De Recherche Scientifique

Chemoselective Synthesis

"N-(2-Hydroxyphenyl)acetamide" serves as an intermediary in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, employing immobilized lipase as a catalyst, showcases the compound's significance in drug synthesis. This process is optimized for efficiency and specificity, highlighting the importance of such compounds in developing pharmacological agents (Magadum & Yadav, 2018).

Molecular Docking and Anticancer Applications

The synthesis and molecular docking analysis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" reveal its potential as an anticancer drug. The compound's structure and its interaction with the VEGFr receptor have been elucidated, suggesting its role in targeting cancer pathways. This exemplifies how derivatives of the primary compound can be tailored for specific therapeutic applications (Sharma et al., 2018).

Neuropharmacology

A related compound, "2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride)," has been synthesized and studied for its effects on learning and memory in mice. The investigation into its neuropharmacological effects highlights the broader applicability of these compounds in understanding and potentially treating cognitive disorders (Jiang Jing-ai, 2006).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of novel imines and thiazolidinones derived from similar acetamide compounds demonstrate significant antimicrobial and antioxidant activities. These findings underscore the potential of acetamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the versatility of these compounds in addressing various health-related challenges (Fuloria et al., 2009).

Structural and Interaction Studies

The study of different spatial orientations of amide derivatives on anion coordination provides insight into the structural intricacies of these molecules. Understanding their geometry and interactions at the molecular level can inform the design of more effective drugs and materials (Kalita & Baruah, 2010).

Safety And Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its reactivity, and exploration of its potential biological activity.

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c14-11(9-3-5-16-8-9)7-13-12(15)6-10-2-1-4-17-10/h1-5,8,11,14H,6-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNHLKUUCQOHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC(C2=CSC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)

![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)